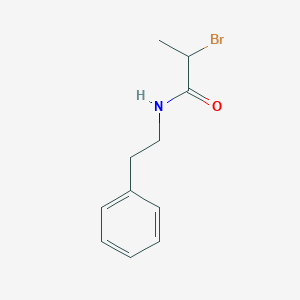

2-Bromo-N-phenethyl-propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-phenethyl-propionamide is a compound that belongs to the class of 2-bromoamides, which are known for their versatility as intermediates in organic synthesis. These compounds are particularly interesting due to their ability to undergo substitution reactions with various nucleophiles, and they have been investigated for their potential applications in the synthesis of biologically relevant compounds .

Synthesis Analysis

The synthesis of 2-bromoamides, including derivatives similar to 2-Bromo-N-phenethyl-propionamide, has been reported in several studies. For instance, a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Another study reported the microwave-assisted synthesis of N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives, showcasing the efficiency of modern synthetic techniques .

Molecular Structure Analysis

The molecular structure of 2-bromoamides has been extensively studied using various analytical techniques. X-ray crystallography has been a particularly useful tool in determining the crystal structures of these compounds. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined, revealing its monoclinic system and space group . Similarly, the structure of 6-bromo-2-cyano-4'-diethylamino-4-nitro-6'-propionamidoazobenzene was elucidated, showing a trans conformation stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

2-Bromoamides can participate in various chemical reactions, including base-catalyzed reactions to form 2-amino-oxazolidinones . They can also undergo stereocontrolled substitution reactions with primary, secondary, or tertiary amines, leading to the synthesis of aminoamides, alkoxyamides, depsipeptides, and pseudopeptides . The presence of bromine in these compounds allows for further functionalization through reactions such as cyclic voltammetry and electroreduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromoamides are influenced by their molecular structure and the nature of substituents attached to the amide nitrogen. The crystal packing and intermolecular interactions, such as hydrogen bonds and halogen-π interactions, play a significant role in determining these properties . Theoretical calculations, including DFT and HF methods, have been employed to predict and analyze these properties, providing insights into the stability and reactivity of these compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

2-Bromo-N-phenethyl-propionamide serves as a precursor or intermediate in various chemical synthesis processes. For instance, it is involved in the synthesis of carbofunctional α,β-unsaturated sulfides, indicating its role in producing compounds with potential applications in material science and pharmaceuticals (Timokhina et al., 2001). Additionally, this compound is part of microwave-assisted synthesis processes, contributing to the generation of derivatives with structural significance, further emphasizing its importance in facilitating complex chemical reactions (Ghazzali et al., 2012).

Antimicrobial and Antibacterial Properties

The compound and its derivatives exhibit antimicrobial activity against various bacterial strains and fungal species, indicating its potential for use in developing new antimicrobial agents. Notably, certain derivatives have shown selective high inhibitory effects against specific microorganisms such as Aspergillus niger and Staphylococcus aureus, highlighting the compound's role in targeted antimicrobial applications (Ghazzali et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGVWQHKDRIQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-phenethyl-propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)